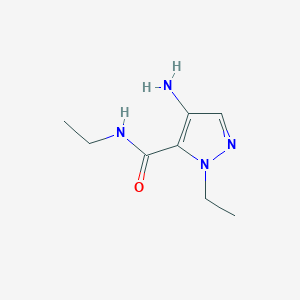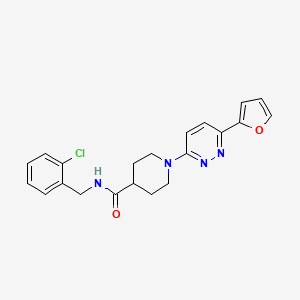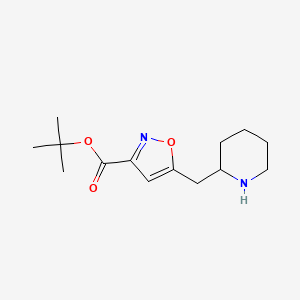
4-Amino-N,1-diethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Amino-N,1-diethyl-1H-pyrazole-5-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a crucial metabolic regulator that plays a vital role in maintaining cellular energy homeostasis. A-769662 has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders.
Scientific Research Applications
Energetic Ionic Liquids (EILs)
Ionic liquids (ILs) are organic salts that remain liquid at room temperature. Energetic ionic liquids (EILs) combine nitrogen-rich cations and oxygen-rich anions, resulting in materials with unique properties. C4 DN is a low-temperature dinitramide-based EIL, which means it remains liquid even at temperatures below 40°C . Potential applications of EILs include:
Synthesis and Characterization
C4 DN can be synthesized through classic or metal-free routes. Researchers have investigated its physical properties and compared them to conventional non-ionic energetic plasticizers. Additionally, combustion behavior studies have been conducted using optical window bombs .
Interaction with Energetic Binders
To evaluate C4 DN’s performance as a plasticizer or additive, researchers studied its interaction with the energetic binder GAP (glycidyl azide polymer). Mechanical properties and glass transition temperatures were compared with those of conventional energetic plasticizers .
Potential in Energetic Materials
Given its unique properties and low-temperature behavior, C4 DN represents an interesting addition to the field of energetic materials. Researchers continue to explore its applications and potential advantages.
properties
IUPAC Name |
4-amino-N,2-diethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-3-10-8(13)7-6(9)5-11-12(7)4-2/h5H,3-4,9H2,1-2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTSWTYFSHETKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=NN1CC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-fluorophenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716823.png)
![7-[(2-Chlorophenyl)methyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione](/img/no-structure.png)

![1-(1-{3-[4-(4-chlorobenzoyl)phenoxy]-2-hydroxypropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one](/img/structure/B2716827.png)

![2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B2716832.png)





![5-(3-methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2716844.png)